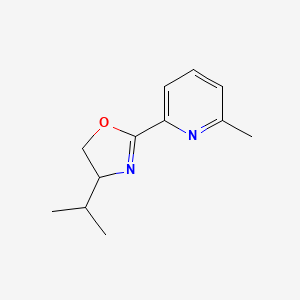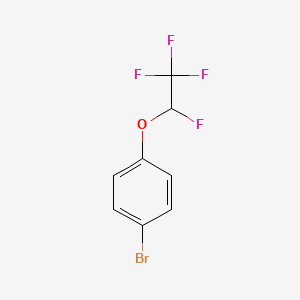
1-Bromo-4-(1,2,2,2-tetrafluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1,2,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O. It is a brominated aromatic compound where the benzene ring is substituted with a bromo group and a tetrafluoroethoxy group. This compound is used in various chemical research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(1,2,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 4-bromophenol with 1,2,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond between the phenol and the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(1,2,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(1,2,2,2-tetrafluoroethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the design and synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(1,2,2,2-tetrafluoroethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromo group is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The tetrafluoroethoxy group can influence the reactivity and stability of the compound through electronic and steric effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with different fluorine substitution pattern.
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with the bromo group in a different position on the benzene ring.
4-Bromo-alpha,alpha,beta,beta-tetrafluorophenetole: Another compound with a similar tetrafluoroethoxy group but different overall structure.
Uniqueness
1-Bromo-4-(1,2,2,2-tetrafluoroethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and make it suitable for specific applications in chemical synthesis and research.
Eigenschaften
Molekularformel |
C8H5BrF4O |
|---|---|
Molekulargewicht |
273.02 g/mol |
IUPAC-Name |
1-bromo-4-(1,2,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C8H5BrF4O/c9-5-1-3-6(4-2-5)14-7(10)8(11,12)13/h1-4,7H |
InChI-Schlüssel |
FKWXBRCXFHHOFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(C(F)(F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)
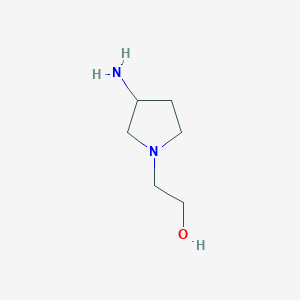
![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)

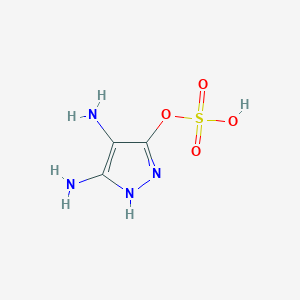

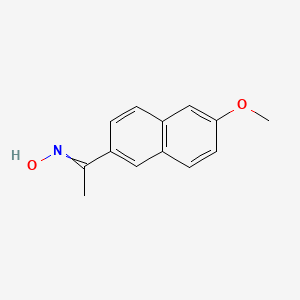

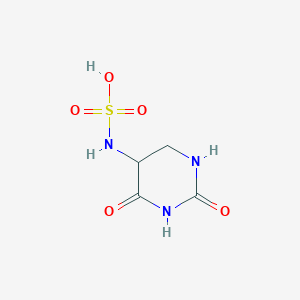
![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)
![(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)
